4-Methylpent-3-enenitrile
Overview
Description
4-Methylpent-3-enenitrile is an organic compound with the molecular formula C6H9N It is a nitrile derivative characterized by the presence of a nitrile group (-CN) attached to a carbon chain with a double bond and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpent-3-enenitrile can be synthesized through several methods, including:
Hydrocyanation of 4-Methylpent-3-ene: This involves the addition of hydrogen cyanide (HCN) to 4-Methylpent-3-ene under controlled conditions, typically in the presence of a catalyst such as a transition metal complex.
Dehydration of 4-Methylpent-3-enamide: This method involves the dehydration of 4-Methylpent-3-enamide using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale hydrocyanation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, such as 4-Methylpent-3-enamine, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines like 4-Methylpent-3-enamine.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
4-Methylpent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving nitrile metabolism and enzymatic reactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methylpent-3-enenitrile involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons and protons facilitated by the reducing agent. The pathways involved can include catalytic cycles and intermediate formation, which are crucial for the compound’s reactivity and functionality.
Comparison with Similar Compounds
4-Methylpent-3-en-2-one: This compound has a similar carbon skeleton but contains a ketone group instead of a nitrile group.
4-Methylpent-3-ene: Lacks the nitrile group, making it less reactive in certain types of chemical reactions.
Uniqueness: 4-Methylpent-3-enenitrile is unique due to the presence of both a nitrile group and a double bond, which confer distinct reactivity patterns and potential applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
4-methylpent-3-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDNYRHVOPYCDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348560 | |
Record name | 4-methylpent-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-23-6 | |
Record name | 4-methylpent-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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